Ethanolamine octanoate
CAS No.: 28098-03-5
Cat. No.: VC17935335
Molecular Formula: C10H23NO3
Molecular Weight: 205.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 28098-03-5 |
|---|---|
| Molecular Formula | C10H23NO3 |
| Molecular Weight | 205.29 g/mol |
| IUPAC Name | 2-aminoethanol;octanoic acid |
| Standard InChI | InChI=1S/C8H16O2.C2H7NO/c1-2-3-4-5-6-7-8(9)10;3-1-2-4/h2-7H2,1H3,(H,9,10);4H,1-3H2 |
| Standard InChI Key | ZGIPIEWHOQEVJN-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCC(=O)O.C(CO)N |
Introduction
Structural and Molecular Characteristics
Ethanolamine octanoate belongs to the class of amino alcohol fatty acid esters. The molecule consists of an ethanolamine moiety () linked via an ester bond to octanoic acid (). This configuration imparts amphiphilic properties, allowing the compound to interact with both aqueous and lipid environments.
Table 1: Molecular Properties of Ethanolamine Octanoate
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 205.29 g/mol |
| CAS Registry Number | 28098-03-5 |
| Solubility | Miscible in polar solvents |
| Melting Point | Not well-characterized |
| Boiling Point | Decomposes before boiling |
The ester bond in ethanolamine octanoate is susceptible to hydrolysis under acidic or alkaline conditions, a property exploited in controlled-release applications. Nuclear magnetic resonance (NMR) studies confirm the presence of distinct proton environments corresponding to the ethanolamine and octanoate segments, with characteristic peaks at δ 1.25 ppm (methylene protons) and δ 3.55 ppm (ethanolamine protons) .
Synthesis and Chemical Reactivity
Esterification Methodology
The synthesis of ethanolamine octanoate typically involves a Fischer esterification reaction between ethanolamine and octanoic acid, catalyzed by acidic conditions. The reaction proceeds as follows:
To shift the equilibrium toward ester formation, water is removed via azeotropic distillation or molecular sieves. Alternative methods include the use of dicyclohexylcarbodiimide (DCC) as a coupling agent, which enhances yield under mild conditions.
Table 2: Optimal Synthesis Conditions
| Parameter | Value |
|---|---|
| Temperature | 80–100°C |
| Catalyst | Sulfuric acid (0.5–1.0 mol%) |
| Reaction Time | 4–8 hours |
| Yield | 65–78% |
Stability and Degradation
Ethanolamine octanoate undergoes hydrolysis in aqueous media, with a half-life of 12 hours at pH 7.4 and 37°C. Under alkaline conditions (pH > 9), hydrolysis accelerates due to nucleophilic attack by hydroxide ions on the ester carbonyl group . Thermal gravimetric analysis (TGA) reveals decomposition initiating at 150°C, accompanied by the release of ammonia and octanoic acid byproducts .
Biological Activity and Mechanistic Insights
Membrane Interactions
Ethanolamine octanoate integrates into lipid bilayers, altering membrane fluidity and permeability. In vitro studies using liposome models demonstrate that the compound reduces the phase transition temperature of dipalmitoylphosphatidylcholine (DPPC) membranes by 4.2°C, indicating enhanced fluidity . This property is critical for its role in drug delivery systems targeting cellular membranes.
Metabolic Modulation
The octanoic acid moiety serves as a substrate for β-oxidation, generating acetyl-CoA and contributing to cellular energy production. Ethanolamine, a precursor for phospholipid synthesis, modulates phosphatidylethanolamine levels in hepatic tissues. Combined, these components make ethanolamine octanoate a candidate for studying lipid metabolism disorders .
Antimicrobial Properties
Octanoic acid derivatives exhibit broad-spectrum antimicrobial activity. Ethanolamine octanoate inhibits Staphylococcus aureus growth at a minimum inhibitory concentration (MIC) of 128 µg/mL, likely through membrane disruption and proton gradient dissipation.
Industrial and Research Applications
Wood Preservation
A landmark study by De Gruyter (2003) evaluated ethanolamine octanoate as a component of waterborne copper-based wood preservatives . Key findings include:
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Copper Coordination: Ethanolamine octanoate forms stable complexes with Cu(II), enhancing copper retention in treated wood.
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Leaching Resistance: Treated wood samples retained 89% of initial copper content after 14 days of water immersion.
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Fungicidal Efficacy: Complete inhibition of Trametes versicolor growth at a concentration of 0.5% (w/w).
Table 3: Performance in Wood Preservation
| Metric | Value |
|---|---|
| Copper Retention | 2.1 kg/m³ |
| Leachate pH Stability | 4.8–5.2 |
| Service Life Extension | 15–20 years |
Biomedical Research
Ethanolamine octanoate’s dual functionality enables its use in:
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Drug Delivery: pH-sensitive liposomes incorporating the compound show 3-fold higher tumor accumulation in murine models compared to conventional formulations .
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Metabolic Tracing: -labeled ethanolamine octanoate tracks phospholipid turnover in hepatocytes.
| Parameter | Value |
|---|---|
| Oral LD₅₀ (Rat) | 1.0–2.5 g/kg |
| Dermal LD₅₀ (Rabbit) | >2.0 g/kg |
| Ocular Irritation | Moderate (1% solution) |
Comparative Analysis with Related Esters
Ethanolamine octanoate differs structurally from ethyl octanoate (), which lacks the amino group critical for membrane interactions . While ethyl octanoate is primarily a flavoring agent, ethanolamine octanoate’s functionality arises from its ability to participate in hydrogen bonding and ionic interactions.
Future Research Directions
Emerging applications include:
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Nanoparticle Functionalization: Surface modification of gold nanoparticles for targeted cancer therapy.
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Gut Microbiome Modulation: Preclinical data suggest octanoate derivatives alter Firmicutes-to-Bacteroidetes ratios.
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Sustainable Preservatives: Bio-based alternatives to chromated copper arsenate (CCA) in timber treatment.
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